PF 750

Vue d'ensemble

Description

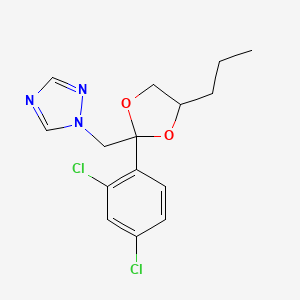

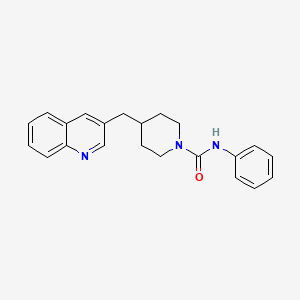

PF 750, également connu sous le nom de N-Phényl-4-(quinoléin-3-ylméthyl)pipéridine-1-carboxamide, est un inhibiteur puissant, dépendant du temps et irréversible de l'hydrolase des amides d'acides gras (FAAH). La FAAH est une enzyme responsable de l'hydrolyse et de l'inactivation des amides d'acides gras, notamment l'anandamide et l'oléamide. This compound a montré une forte sélectivité pour la FAAH, ce qui en fait un outil précieux dans la recherche biochimique .

Applications De Recherche Scientifique

PF 750 has a wide range of applications in scientific research:

Chemistry: Used as a selective inhibitor in studies involving FAAH and related enzymes.

Biology: Helps in understanding the role of FAAH in the metabolism of fatty acid amides.

Medicine: Investigated for its potential therapeutic applications in conditions related to the endocannabinoid system, such as pain and inflammation.

Industry: Utilized in the development of new pharmacological agents targeting FAAH

Mécanisme D'action

PF 750, also known as N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) .

Target of Action

The primary target of this compound is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that degrades lipid amides, including the endogenous cannabinoid anandamide and the sleep-inducing molecule oleamide .

Mode of Action

This compound acts as a covalent inhibitor of FAAH, modifying the enzyme’s active site serine nucleophile . This modification inhibits FAAH activity, leading to an increase in the levels of anandamide, a neurotransmitter that modulates a wide range of physiological processes in the central nervous system .

Biochemical Pathways

By inhibiting FAAH, this compound affects the endocannabinoid system, a signaling pathway that plays a crucial role in various physiological processes, including pain suppression, anti-proliferation of cancer cells, enhancement of feeding behavior, and generation of motivation and pleasure .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using physiologically based pharmacokinetic (PBPK) models . These models were developed to characterize the observed clinical pharmacokinetics of this compound at doses of 400 and 750 mg .

Result of Action

The inhibition of FAAH by this compound leads to an increase in anandamide levels, which can result in analgesic, anxiolytic, and anti-inflammatory phenotypes . This makes this compound a potential therapeutic strategy for the treatment of pain and other neurological-related or inflammatory disorders .

Analyse Biochimique

Biochemical Properties

PF 750 acts as a potent, time-dependent, irreversible inhibitor of FAAH . It achieves this through a covalent modification of the enzyme’s active site serine nucleophile . This interaction with FAAH is highly selective, with this compound showing no discernable off-site activity up to concentrations of 500 µM .

Cellular Effects

The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides, such as anandamide . These molecules are endogenous ligands for cannabinoid receptors, and their increased presence can lead to a variety of cellular effects. For example, anandamide is known to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through the covalent carbamylation of FAAH’s serine nucleophile . This modification inhibits the enzyme’s activity, preventing it from hydrolyzing fatty acid amides . As a result, the levels of these molecules increase, leading to enhanced signaling through cannabinoid receptors .

Temporal Effects in Laboratory Settings

This compound is a time-dependent inhibitor of FAAH, with its potency increasing with longer preincubation times . For example, when preincubated with recombinant human FAAH for 5 minutes, this compound has an IC50 value of 0.6 µM. This decreases to 0.016 µM when the preincubation time is increased to 60 minutes .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not available in the current literature, it is known that FAAH inhibitors in general can have dose-dependent effects. For example, higher doses might lead to more pronounced increases in fatty acid amide levels and thus stronger physiological effects. Very high doses could potentially lead to off-target effects or toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid amides. By inhibiting FAAH, it prevents the breakdown of these molecules, leading to their accumulation . This can affect metabolic flux and metabolite levels, particularly in pathways involving endocannabinoids .

Transport and Distribution

Given its role as a FAAH inhibitor, it is likely that it is transported to wherever FAAH is present, which includes various tissues throughout the body .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever FAAH is found within cells. FAAH is an integral membrane protein, so this compound would be expected to localize to the same membrane-bound compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PF 750 peut être synthétisé par un procédé en plusieurs étapes impliquant les étapes clés suivantes :

Formation du noyau pipéridine : La synthèse commence par la préparation du noyau pipéridine, qui implique la réaction de matières premières appropriées dans des conditions contrôlées.

Fixation de la quinoléine : Le groupement quinoléine est introduit par une réaction de substitution nucléophile, où un dérivé de la quinoléine réagit avec l'intermédiaire pipéridine.

Formation du carboxamide : La dernière étape implique la formation du groupe carboxamide en faisant réagir l'intermédiaire avec un agent carboxylant approprié.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, y compris des étapes de purification telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

PF 750 subit principalement les types de réactions suivants :

Réactions de substitution : Impliquant le remplacement de groupes fonctionnels dans la molécule.

Réactifs et conditions courantes

Substitution nucléophile : Réactifs tels que les dérivés de la quinoléine et les intermédiaires de la pipéridine.

Carboxylation : Réactifs tels que les agents carboxylant dans des conditions de température et de pH contrôlées.

Principaux produits

Le principal produit d'intérêt est this compound lui-même, qui est obtenu après la dernière étape de formation du carboxamide. Les sous-produits peuvent inclure des matières premières non réagies et des sous-produits des étapes intermédiaires.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme inhibiteur sélectif dans des études impliquant la FAAH et les enzymes associées.

Biologie : Aide à comprendre le rôle de la FAAH dans le métabolisme des amides d'acides gras.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans des affections liées au système endocannabinoïde, telles que la douleur et l'inflammation.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant la FAAH

Mécanisme d'action

This compound exerce ses effets en modifiant de manière covalente la sérine nucléophile du site actif de la FAAH. Cette inhibition irréversible empêche la FAAH d'hydrolyser les amides d'acides gras, ce qui conduit à une augmentation des niveaux de ces molécules de signalisation. Les cibles moléculaires comprennent le site actif de la FAAH, et les voies impliquées sont celles liées au système endocannabinoïde .

Comparaison Avec Des Composés Similaires

Composés similaires

URB597 : Un autre inhibiteur de la FAAH, mais avec une sélectivité et une puissance inférieures à celles du PF 750.

OL-135 : Un inhibiteur réversible de la FAAH avec des propriétés pharmacocinétiques différentes.

JZL184 : Inhibe la lipase des monoacylglycérols (MAGL) mais pas la FAAH, offrant un mécanisme d'action différent.

Unicité du this compound

This compound se distingue par sa forte sélectivité et son inhibition irréversible de la FAAH. Il ne montre aucune activité hors cible discernable, même à des concentrations élevées, ce qui en fait un outil très spécifique pour l'étude des voies liées à la FAAH .

Propriétés

IUPAC Name |

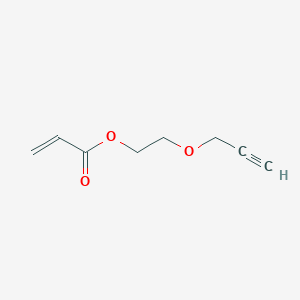

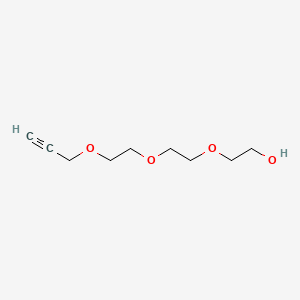

N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(24-20-7-2-1-3-8-20)25-12-10-17(11-13-25)14-18-15-19-6-4-5-9-21(19)23-16-18/h1-9,15-17H,10-14H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIODYGOZWZNCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648906 | |

| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959151-50-9 | |

| Record name | PF-750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959151509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-750 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7756CPP14K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PF-750 a unique inhibitor of fatty acid amide hydrolase (FAAH)?

A1: Unlike other FAAH inhibitors, PF-750 exhibits remarkable selectivity for FAAH over other mammalian serine hydrolases. [] This is attributed to its unique mechanism of action. While most serine hydrolases primarily hydrolyze esters and thioesters, FAAH can also hydrolyze C(O)-N bonds. PF-750 leverages this unique ability, forming a covalent bond with the active site serine nucleophile of FAAH, leading to time-dependent and highly specific inhibition. [, ]

Q2: How does the structure of PF-750 contribute to its selectivity for human FAAH?

A2: A crystal structure of humanized rat FAAH complexed with PF-750 reveals key interactions. [] The quinoline moiety of PF-750 forms specific interactions with residues unique to the human FAAH active site, explaining its selectivity. This structural insight is invaluable for designing future FAAH inhibitors with improved potency and species selectivity for potential therapeutic applications. []

Q3: Has PF-750 been explored for dual-targeting strategies?

A3: Yes, researchers have investigated PF-750 as a starting point for developing dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH). [] This dual-targeting approach aims to enhance the efficacy of pain treatment by simultaneously inhibiting two enzymes involved in pain regulation. Modifications to the PF-750 scaffold led to compounds with improved potency for both targets, highlighting the potential of this strategy. []

Q4: Does PF-750 undergo hydrolysis by FAAH like some other β-lactam-based inhibitors?

A4: Interestingly, PF-750 does not undergo hydrolysis by FAAH. [] Studies using LC/MS analysis demonstrated that while PF-750 interacts with and inhibits hFAAH, the enzyme does not open the β-lactam ring of PF-750. This finding contrasts with the hydrolysis observed when β-lactam inhibitors are incubated with other serine hydrolases, suggesting a distinct mechanism of interaction between PF-750 and FAAH. []

Q5: What is the significance of studying the structure-activity relationship (SAR) of PF-750?

A5: Understanding the SAR of PF-750 is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. [] By systematically modifying different structural elements of PF-750, researchers can identify the key functional groups responsible for its interactions with FAAH and explore modifications that could enhance its therapeutic potential.

Q6: Are there any studies investigating the in vivo effects of PF-750?

A6: While specific in vivo efficacy data for PF-750 was not found within the provided research abstracts, one study mentions the successful development of a dual FAAH/sEH inhibitor derived from the PF-750 scaffold with promising pharmacokinetic properties and in vivo target engagement in mice. [] This suggests that PF-750 and its analogs hold potential for in vivo applications.

Q7: What is the potential impact of PF-750 on future pain management strategies?

A7: PF-750, as a highly selective and potent FAAH inhibitor, provides a valuable tool for studying FAAH and its role in pain, inflammation, and other CNS disorders. [] Its unique mechanism of action and the insights gained from its structure-activity relationship studies can guide the development of novel therapeutics targeting FAAH with improved efficacy and safety profiles for managing pain and other conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.